
1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a 4-chlorobenzoyl group attached to the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
The synthesis of 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction and Functionalization: The final steps involve the reduction of the isoquinoline ring and further functionalization to introduce the carboxylic acid group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its tetrahydro derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, leading to the formation of carboxylic acids or amines.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- can be compared with other isoquinoline derivatives such as:
1-Isoquinolinecarboxylic acid: Lacks the 4-chlorobenzoyl group and has different biological activities.
2-(4-Methylbenzoyl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a methyl group instead of a chlorine atom, leading to different chemical properties and reactivity.
1-Isoquinolinecarboxylic acid, 2-(4-bromobenzoyl)-1,2,3,4-tetrahydro-:
The uniqueness of 1-Isoquinolinecarboxylic acid, 2-(4-chlorobenzoyl)-1,2,3,4-tetrahydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
144149-81-5 |
|---|---|
分子式 |
C17H14ClNO3 |
分子量 |
315.7 g/mol |
IUPAC名 |
2-(4-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C17H14ClNO3/c18-13-7-5-12(6-8-13)16(20)19-10-9-11-3-1-2-4-14(11)15(19)17(21)22/h1-8,15H,9-10H2,(H,21,22) |
InChIキー |
XMYUBFNEEBDURU-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(C2=CC=CC=C21)C(=O)O)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
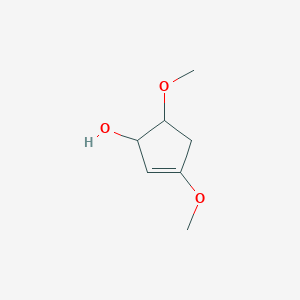
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
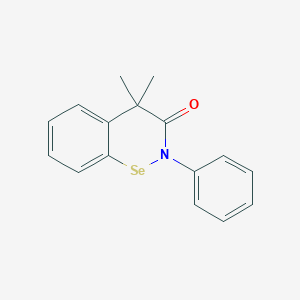
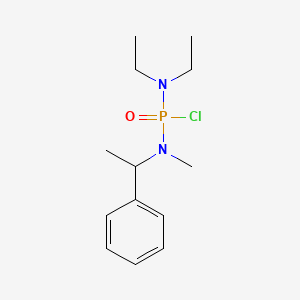
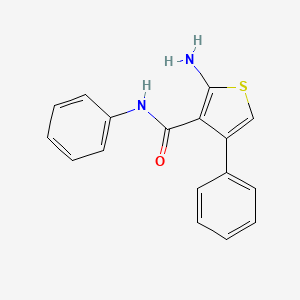
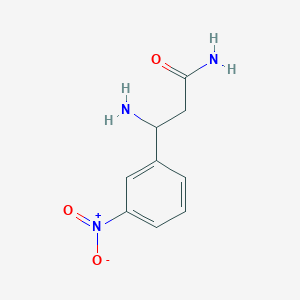
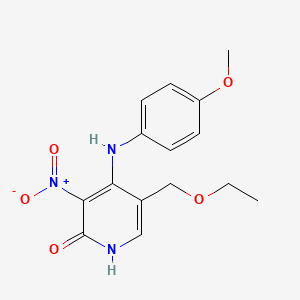
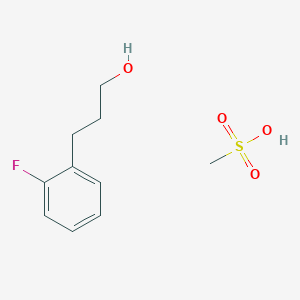
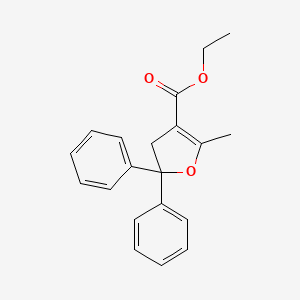
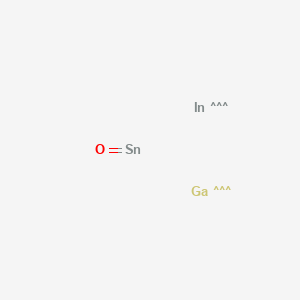
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

